molecular formula C9H8BrF3O B031625 2-Methyl-4-(trifluoromethoxy)benzyl bromide CAS No. 261951-95-5

2-Methyl-4-(trifluoromethoxy)benzyl bromide

Cat. No. B031625
M. Wt: 269.06 g/mol
InChI Key: DIVAXDGCLDCEEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzyl bromide involves several key steps, including bromination, the use of lithium diisopropylamide (LDA) at low temperatures, and nucleophilic displacement reactions. A notable method involves the treatment of 1-bromo-2-(trifluoromethoxy)benzene with LDA to generate intermediates that can undergo further transformations to yield the desired compound (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethoxy)benzyl bromide is characterized by the presence of a trifluoromethoxy group, which significantly influences its reactivity and physical properties. The structure has been studied using various spectroscopic techniques, including NMR and X-ray crystallography, to understand its configuration and reactivity patterns.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and transformations into different functional groups. Its reactivity with nucleophiles, such as tetrabutylammonium triphenyldifluorosilicate, allows for the synthesis of aliphatic trifluoromethyl ethers, demonstrating its versatility in organic synthesis (Marrec et al., 2010).

Scientific Research Applications

Trifluoromethoxylation Reactions

"2-Methyl-4-(trifluoromethoxy)benzyl bromide" serves as a precursor in trifluoromethoxylation reactions, enabling the synthesis of aliphatic trifluoromethyl ethers. This is achieved through nucleophilic displacement of activated bromides, highlighting the compound's role in the direct introduction of the trifluoromethoxy group into organic substrates. Such reactions are pivotal for the development of new materials and pharmaceuticals due to the unique properties conferred by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability (Marrec et al., 2010).

Aryne Chemistry

In arynes chemistry, "2-Methyl-4-(trifluoromethoxy)benzyl bromide" is utilized to generate reactive intermediates for the synthesis of complex organic structures, such as naphthalenes and naphthols. These intermediates are crucial for the development of novel organic compounds with potential applications in drug development and material science (Schlosser & Castagnetti, 2001).

Synthesis of Benzyl Ethers and Esters

The compound is instrumental in the synthesis of benzyl ethers and esters, showcasing its utility in the preparation of diverse organic molecules. This includes the development of bench-stable pyridinium salts that facilitate the transformation of alcohols into benzyl ethers, demonstrating the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Development of Organic Fluorine Compounds

"2-Methyl-4-(trifluoromethoxy)benzyl bromide" is also used in the development of organic fluorine compounds, which are increasingly important in pharmaceuticals, agrochemicals, and materials science. The introduction of the trifluoromethoxy group into organic molecules enhances their pharmacological and biological properties, making this compound crucial for the synthesis of new drugs and functional materials (Guo et al., 2017).

Safety And Hazards

This compound is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment such as gloves and eye protection when handling it .

properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVAXDGCLDCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217503
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethoxy)benzyl bromide

CAS RN

261951-95-5
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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